molecular formula C17H21N5 B5858252 N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide

N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide

Cat. No. B5858252
M. Wt: 295.4 g/mol
InChI Key: JTQVOPSERLCDLF-CPNJWEJPSA-N
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Description

N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting these pathways, N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide can regulate cell growth, survival, and inflammation, leading to its potential applications in various fields.
Biochemical and Physiological Effects:
N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the protection of neurons from oxidative stress and apoptosis, and the inhibition of pro-inflammatory cytokine production. These effects suggest that N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its specificity for certain signaling pathways, which allows for targeted research. However, one limitation of using N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide is its potential toxicity, which requires careful handling and dosing.

Future Directions

There are several future directions for the research of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide, including the identification of its specific targets and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential applications of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide in other fields, such as cardiovascular disease and diabetes. Overall, the potential applications of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide in various fields make it a promising chemical compound for future research.

Synthesis Methods

The synthesis method of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide involves the reaction of 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with N-butyl-N'-methylformamidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in anhydrous dichloromethane. The resulting product is then treated with N-methylmorpholine to obtain N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide in high yield and purity.

Scientific Research Applications

N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. In neuroprotection, N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide has been found to protect neurons from oxidative stress and apoptosis, indicating its potential use in the treatment of neurodegenerative diseases. In inflammation, N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-butyl-N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-methylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-4-5-10-21(3)13-19-17-15(11-18)12-20-22(17)16-8-6-14(2)7-9-16/h6-9,12-13H,4-5,10H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQVOPSERLCDLF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C=NC1=C(C=NN1C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)/C=N/C1=C(C=NN1C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide

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